4-Iodo-1-methylindolin-2-one
Description
4-Iodo-1-methylindolin-2-one is a halogenated indolinone derivative characterized by an iodine atom at the 4-position and a methyl group at the 1-position of the indolin-2-one scaffold. Its molecular formula is C₉H₈INO, with a molecular weight of 272.93 g/mol (calculated from substituent contributions to the parent indolin-2-one structure, C₈H₇NO, MW 133.15 g/mol). The iodine substitution introduces significant steric and electronic effects, while the methyl group enhances lipophilicity and may influence conformational stability.
Properties
Molecular Formula |
C9H8INO |
|---|---|
Molecular Weight |
273.07 g/mol |
IUPAC Name |
4-iodo-1-methyl-3H-indol-2-one |
InChI |
InChI=1S/C9H8INO/c1-11-8-4-2-3-7(10)6(8)5-9(11)12/h2-4H,5H2,1H3 |
InChI Key |
MQJFBYXTZKLMLN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC=C2I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-methylindolin-2-one can be achieved through several methods. One common approach involves the iodination of 1-methylindolin-2-one using iodine and an oxidizing agent . The reaction typically proceeds under mild conditions, such as room temperature, and in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction can be summarized as follows:
Starting Material: 1-Methylindolin-2-one
Reagents: Iodine (I2), Oxidizing agent (e.g., hydrogen peroxide)
Solvent: Dimethyl sulfoxide (DMSO)
Conditions: Room temperature, stirring for several hours
Industrial Production Methods
Industrial production of 4-Iodo-1-methylindolin-2-one may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-methylindolin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The indolin-2-one core can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The compound can be reduced to form indoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), catalysts (e.g., palladium)
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), solvents (e.g., water, acetic acid)
Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol)
Major Products Formed
Substitution Reactions: Substituted indolin-2-one derivatives
Oxidation Reactions: Oxo-indolin-2-one derivatives
Reduction Reactions: Indoline derivatives
Scientific Research Applications
4-Iodo-1-methylindolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: Explored as a lead compound in
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-Iodo-1-methylindolin-2-one with structurally related indolinone derivatives, focusing on physicochemical properties, reactivity, and applications:
Key Observations:
Physicochemical Properties: The iodine atom in 4-Iodo-1-methylindolin-2-one significantly increases molecular weight and lipophilicity (LogP ~3.90 vs. 1.38 for the parent compound). This contrasts with 5-Aminoindolin-2-one hydrochloride, where the amino group reduces LogP due to ionization. The methyl group at position 1 slightly enhances solubility in organic solvents compared to 4-Iodoindolin-2-one but reduces aqueous solubility.
Reactivity: Halogenation: The iodine substituent in 4-Iodo-1-methylindolin-2-one enables participation in Suzuki-Miyaura cross-coupling reactions, unlike non-halogenated analogs like 1-Methylindolin-2-one. Steric Effects: The methyl group at position 1 may hinder electrophilic substitution at adjacent positions, differentiating its reactivity from 4-Iodoindolin-2-one.
Synthetic Routes :
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